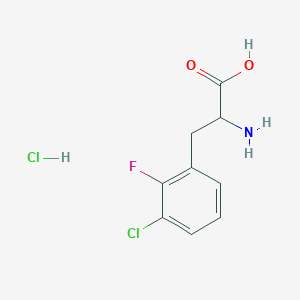

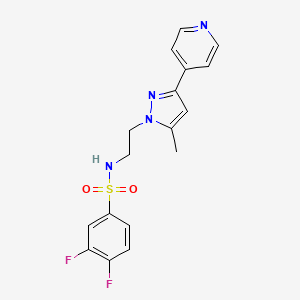

![molecular formula C9H4ClFOS B2452571 苯并[b]噻吩-2-甲醛,3-氯-4-氟- CAS No. 894851-60-6](/img/structure/B2452571.png)

苯并[b]噻吩-2-甲醛,3-氯-4-氟-

货号 B2452571

CAS 编号:

894851-60-6

分子量: 214.64

InChI 键: DMEDPDOTVXSPMI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Benzo[b]thiophene-2-carboxaldehyde is an organoheterocyclic compound . It is a fused solid that appears white to pale cream to cream to yellow to brown . It is also known as Thianaphthene-2-carboxaldehyde .

Synthesis Analysis

The synthesis of Benzo[b]thiophene-2-carboxaldehyde and its derivatives has been reported in various studies . For instance, the Julia olefination method has been used for the preparation of the corresponding vinyl benzyl ether .Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-2-carboxaldehyde is represented by the formula C9H6OS . The InChI string representation isInChI=1S/C9H6OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H . Physical And Chemical Properties Analysis

Benzo[b]thiophene-2-carboxaldehyde is a fused solid with a color ranging from white to pale cream to cream to yellow to brown . It has a melting point of 28.0-38.0°C . The molecular weight is 162.21 .科学研究应用

合成与生物活性

- 苯并[b]噻吩衍生物由于其广泛的药理特性而被用于合成药物化学。一项研究展示了苯并[b]噻吩衍生物的合成,如噻二唑、恶二唑、吡唑啉和二芳基吡唑,它们表现出有效的抗菌、抗真菌和抗炎活性 (Isloor, Kalluraya, & Sridhar Pai, 2010).

抗菌剂

- 苯并[b]噻吩酰肼的新型合成揭示了对耐多药金黄色葡萄球菌有效的化合物。这项研究突出了苯并[b]噻吩衍生物作为抗菌剂的潜力 (Barbier et al., 2022).

有机电子学和光子学

- 苯并[b]噻吩取代化合物用于有机电子学的研究显示出有希望的结果。例如,苯并[b]噻吩-5,6-二甲醛用于合成用于测定氨基酸的荧光化合物 (El‐Borai & Rizk, 2009).

- 此外,合成了一种由苯并[b]噻吩衍生物组成的聚合物,用于高性能单联和串联有机光伏电池,展示了该材料在太阳能转换中的适用性 (Kim et al., 2014).

有机合成技术

- 各种研究集中于苯并[b]噻吩衍生物的合成。例如,关于通过烯炔衍生物的碱催化环化制备4-取代-6-氟(碳烷氧基)苯并[b]呋喃和苯并[b]噻吩的研究说明了位点特异性合成技术的进展 (Wang & Burton, 2007).

- 另一个例子是通过钯催化的偶联和末端炔烃的亲电环化来开发2,3-二取代苯并[b]噻吩,展示了一种有效合成这些化合物的(Yue & Larock, 2002).

先进材料和催化

- 还对二氧化硅凝胶辅助制备三卤代苯并[b]噻吩进行了研究,这对于开发先进材料和催化过程很重要 (Mikami et al., 2019).

安全和危害

属性

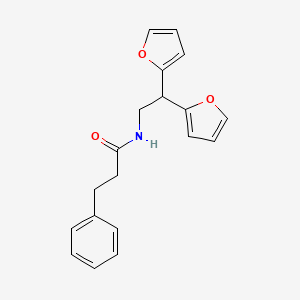

IUPAC Name |

3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFOS/c10-9-7(4-12)13-6-3-1-2-5(11)8(6)9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEDPDOTVXSPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=C2Cl)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-fluoro- | |

Synthesis routes and methods

Procedure details

A suspension of (3-chloro-4-fluoro-benzo[b]thiophen-2-yl)methanol (1.00 g, 4.63 mmol) and MnO2 (3.10 g, 35.2 mmol) in benzene (50 mL) was stirred at room temperature overnight. The solution was filtered through diatamaceous earth and the was filtrate was concentrated to give the title compound (880 mg, 87%) as an off-white solid: 1H NMR (500 MHz, CDCl3) δ 10.32 (s, 1H), 7.63 (dd, J=8.2, 0.4 Hz, 1H), 7.50 (ddd, J=8.1, 8.1, 4.7 Hz, 1H), 7.13 (ddd, J=11.0, 7.9, 0.4 Hz, 1H).

Name

(3-chloro-4-fluoro-benzo[b]thiophen-2-yl)methanol

Quantity

1 g

Type

reactant

Reaction Step One

Name

Yield

87%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

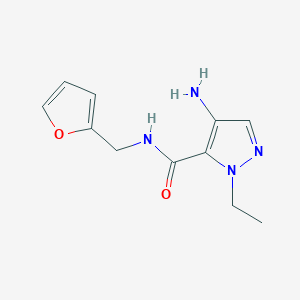

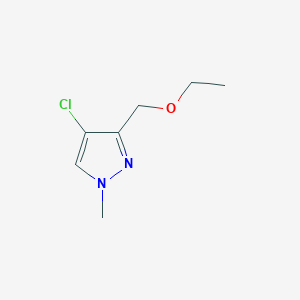

![4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid](/img/structure/B2452488.png)

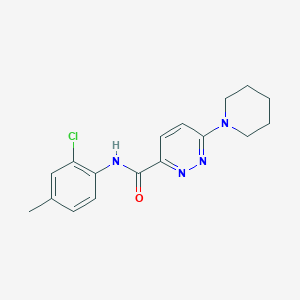

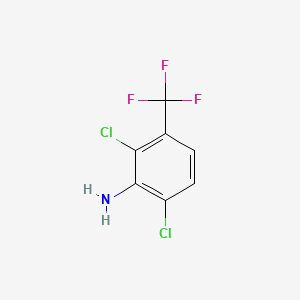

![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B2452499.png)

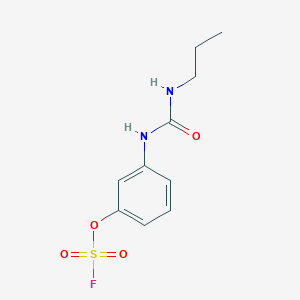

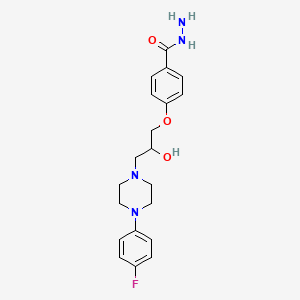

![(E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2452510.png)

![Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2452511.png)